Oral Anticonvulsant Potency vs. PCA in MES Models
1-(3-Fluorophenyl)-cyclohexanamine (3-F-PCA) demonstrates exceptional oral potency in the rat maximal electroshock (MES) seizure model, far exceeding that of its closest structural analog, 1-phenylcyclohexylamine (PCA). The oral ED50 for 3-F-PCA was 0.8 mg/kg, which is approximately 18-fold more potent than the mouse oral ED50 for PCA (14.5 mg/kg) [1]. A separate study confirms this finding, reporting an oral ED50 of 0.8 mg/kg for 3-F-PCA in rats, and highlights that motor toxicity was not observed even at 50 mg/kg [2].
| Evidence Dimension | Anticonvulsant Potency (Oral ED50) |
|---|---|
| Target Compound Data | 0.8 mg/kg (Rat) |
| Comparator Or Baseline | PCA: 14.5 mg/kg (Mouse) |
| Quantified Difference | ~18-fold lower ED50 (higher potency) for 3-F-PCA |
| Conditions | Rat and Mouse Maximal Electroshock (MES) Seizure Test; Oral (p.o.) administration |
Why This Matters
This represents a critical differentiation for CNS drug discovery, as achieving therapeutic efficacy at an 18-fold lower oral dose significantly reduces the required compound quantity for in vivo studies and lowers the risk of dose-dependent, off-target toxicity, thereby streamlining preclinical development workflows.
- [1] Blake, P.A., Yamaguchi, S., Thurkauf, A., & Rogawski, M.A. (1992). Anticonvulsant 1-phenylcycloalkylamines: Two analogues with low motor toxicity when orally administered. Epilepsia, 33(1), 188-94. View Source
- [2] Rogawski, M. A. (1991). Development of Uncompetitive NMDA Antagonists as Anticonvulsants. National Institute of Neurological Disorders and Stroke (NINDS), NIH Grant Z01-NS002772-04. View Source
